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Compound of Interest

Compound Name:
5-Amino-3-methylpyridine-2-

carbonitrile

Cat. No.: B1288888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data acquisition and analysis

for the compound 5-Amino-3-methylpyridine-2-carbonitrile (CAS No. 252056-70-5). While

specific experimental datasets for this compound are not readily available in public databases,

this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its

characterization.

Chemical Structure
IUPAC Name: 5-Amino-3-methylpyridine-2-carbonitrile Molecular Formula: C₇H₇N₃

Molecular Weight: 133.15 g/mol CAS Number: 252056-70-5

Data Presentation
Quantitative spectroscopic data for 5-Amino-3-methylpyridine-2-carbonitrile is not available

in the referenced search results. The following tables are provided as templates for the

presentation of such data once it is experimentally obtained.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available
H-4

Data not

available
H-6

Data not

available
-NH₂

Data not

available
-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

Data not available C2

Data not available C3

Data not available C4

Data not available C5

Data not available C6

Data not available -CN

Data not available -CH₃

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

Data not available N-H stretch (amine)

Data not available C-H stretch (aromatic)

Data not available C-H stretch (aliphatic)

Data not available C≡N stretch (nitrile)

Data not available
C=C, C=N stretch (pyridine

ring)

Data not available N-H bend (amine)

Data not available C-H bend (aromatic)

Data not available C-H bend (aliphatic)

Table 4: Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Assignment

Data not available [M]⁺

Data not available Fragment ions

Experimental Protocols
The following sections detail the standard experimental methodologies for acquiring NMR, IR,

and MS spectra for a solid organic compound like 5-Amino-3-methylpyridine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A 5-10 mg sample of 5-Amino-3-methylpyridine-2-carbonitrile is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added

as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300

MHz or higher for ¹H NMR, is used.

Data Acquisition:

¹H NMR: The spectrum is acquired by applying a radiofrequency pulse and recording the

free induction decay (FID). Standard parameters include a 30-45° pulse angle, a spectral

width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR: Due to the low natural abundance of ¹³C, more scans are required. Proton

decoupling is typically used to simplify the spectrum and enhance the signal.

Data Processing: The raw FID data is subjected to Fourier transformation to obtain the

frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical

shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is

applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded. The sample is then placed in the IR beam path, and the sample spectrum is

recorded. The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, such as direct insertion probe (for solid samples) or after separation by gas

chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization: An appropriate ionization technique is chosen. For a relatively small and stable

organic molecule, Electron Ionization (EI) is a common choice, which provides detailed

fragmentation information. Softer ionization techniques like Electrospray Ionization (ESI) or

Chemical Ionization (CI) can be used to preserve the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative ion abundance against the m/z ratio.

Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Amino-3-methylpyridine-2-
carbonitrile: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288888#spectroscopic-data-of-5-amino-3-
methylpyridine-2-carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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